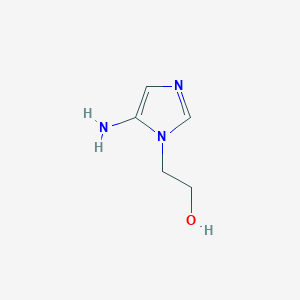
2-(5-Amino-1H-imidazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-1H-imidazol-1-yl)ethanol is a chemical compound that features an imidazole ring substituted with an amino group and an ethanol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-imidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole ring, followed by substitution reactions to introduce the amino and ethanol groups . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as nickel or copper may be employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions
2-(5-Amino-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
2-(5-Amino-1H-imidazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-(5-Amino-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The amino group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The ethanol moiety can influence the compound’s solubility and distribution within biological systems .
類似化合物との比較
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound features a nitro group instead of an amino group and exhibits different biological activities.
2-(1H-Imidazol-1-yl)ethanol: Lacks the amino substitution, resulting in distinct chemical and biological properties.
Uniqueness
2-(5-Amino-1H-imidazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2-(5-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-3-7-4-8(5)1-2-9/h3-4,9H,1-2,6H2 |
InChIキー |
CCPNKFGMOKCREL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(C=N1)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



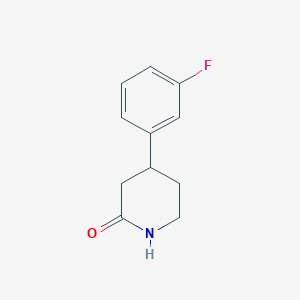
![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
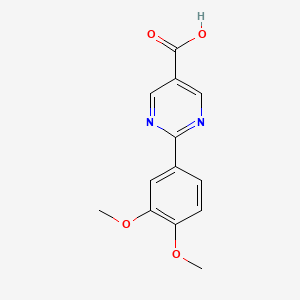
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
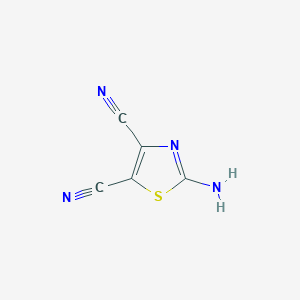
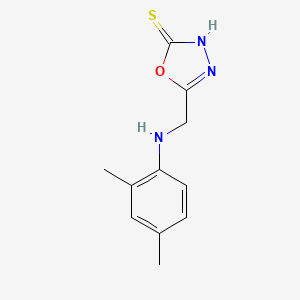
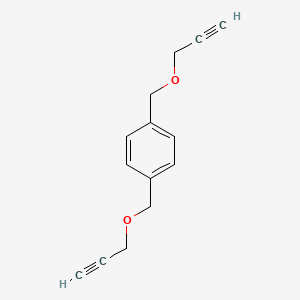



![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)

